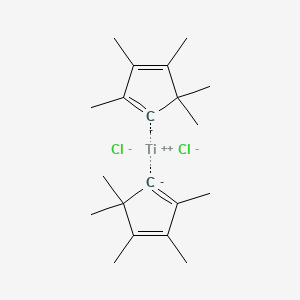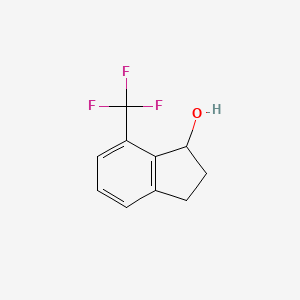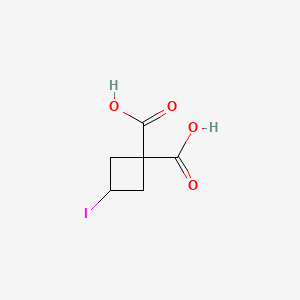
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride is a chemical compound that belongs to the class of organometallic compounds. It is often used as a precursor in the synthesis of various organometallic complexes. The compound is known for its unique structure, which includes a titanium center coordinated to a pentamethylcyclopentadienyl ligand and two chloride ions. This structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with titanium tetrachloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 1,2,3,4,5-pentamethylcyclopentadiene with titanium tetrachloride: This reaction is typically conducted in an inert atmosphere to prevent oxidation. The reaction mixture is stirred at a specific temperature to facilitate the formation of the titanium complex.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state. Common oxidizing agents used in these reactions include hydrogen peroxide and oxygen.
Reduction: Reduction reactions involve the reduction of the titanium center to a lower oxidation state. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as alkyl or aryl groups. This is typically achieved using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce a variety of organometallic derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organometallic complexes, which are valuable in catalysis and materials science.
Biology: In biological research, the compound is used to study the interactions between metal centers and biological molecules. It can also be used to develop metal-based drugs.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for developing new therapeutic agents, particularly in the field of cancer treatment.
Industry: In industrial applications, the compound is used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Wirkmechanismus
The mechanism of action of 1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride involves the interaction of the titanium center with various substrates. The titanium center can coordinate to different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Vergleich Mit ähnlichen Verbindungen
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride can be compared with other similar compounds, such as:
1,2,3,4,5-Pentamethylcyclopentadienyl titanium trichloride: This compound has a similar structure but contains three chloride ligands instead of two.
1,2,3,4,5-Pentamethylcyclopentadienyl zirconium trichloride: This compound contains a zirconium center instead of titanium, which imparts different chemical properties.
1,2,3,4,5-Pentamethylcyclopentadienyl iron dicarbonyl dimer: This compound contains an iron center and is used in different catalytic applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable organometallic complexes with a variety of ligands.
Eigenschaften
Molekularformel |
C20H30Cl2Ti-2 |
|---|---|
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Ti/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+2/p-2 |
InChI-Schlüssel |
YKEMZCKEKGQVLK-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)






![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)






